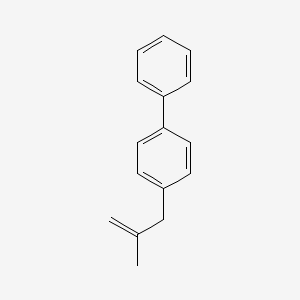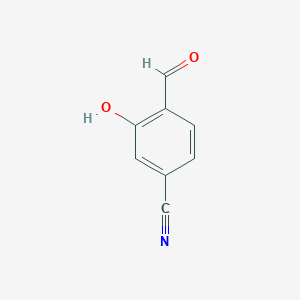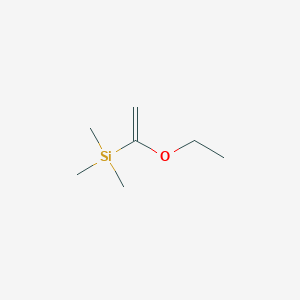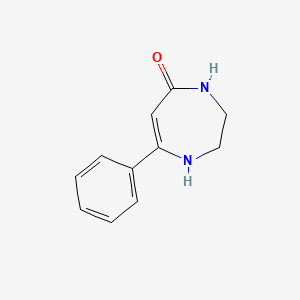
N-(4-Formyl-3-méthylphényl)acétamide
Vue d'ensemble
Description
N-(4-Formyl-3-methylphenyl)acetamide is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It belongs to the class of amides and is characterized by the presence of a formyl group and a methyl group attached to a phenyl ring, which is further connected to an acetamide group .
Applications De Recherche Scientifique
N-(4-Formyl-3-methylphenyl)acetamide has several applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formyl-3-methylphenyl)acetamide typically involves the acylation of 4-formyl-3-methylaniline with acetic anhydride or acetyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Formyl-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 4-Formyl-3-methylbenzoic acid
Reduction: N-(4-Hydroxymethyl-3-methylphenyl)acetamide
Substitution: N-substituted derivatives depending on the nucleophile used
Mécanisme D'action
The mechanism of action of N-(4-Formyl-3-methylphenyl)acetamide and its derivatives depends on the specific biological target and pathway involved. Generally, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects . For example, its derivatives may inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Hydroxy-3-methylphenyl)acetamide
- N-(3-Amino-4-methylphenyl)acetamide
- N-(4-Methoxy-3-methylphenyl)acetamide
Uniqueness
N-(4-Formyl-3-methylphenyl)acetamide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity compared to its analogs. This functional group allows for specific chemical transformations, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
N-(4-formyl-3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-5-10(11-8(2)13)4-3-9(7)6-12/h3-6H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWBSIMVDHAYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1338040.png)











![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B1338069.png)
